DIBENZ(a,h)ANTHRACENE-5,6-DIOL, 5,6-DIHYDRO-, (Z)-
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Overview
Description
DIBENZ(a,h)ANTHRACENE-5,6-DIOL, 5,6-DIHYDRO-, (Z)- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by its complex structure, which includes multiple fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found in polluted air, soil, and sediment due to its presence in smoke and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE-5,6-DIOL, 5,6-DIHYDRO-, (Z)- involves the hydroxylation of dibenz[a,h]anthracene. This process can be carried out using rat-liver homogenates, which hydroxylate the compound at various positions, including the 5,6-bond . The synthesis of its epoxide derivative, 5,6-epoxy-5,6-dihydrodibenzanthracene, has also been described .
Industrial Production Methods
This includes industrial emissions from coke oven operations, coal tar distillation, and engine exhaust .
Chemical Reactions Analysis
Types of Reactions
DIBENZ(a,h)ANTHRACENE-5,6-DIOL, 5,6-DIHYDRO-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenols and dihydrodihydroxy compounds.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions can occur at different positions on the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include water, thiols, and ascorbic acid-Fe(2+) ion-oxygen model systems . The conditions for these reactions typically involve the use of rat-liver homogenates or other biological systems .
Major Products Formed
The major products formed from these reactions include various hydroxylated derivatives, such as 3- and 4-hydroxydibenzanthracene, 1,2-dihydro-1,2-dihydroxydibenzanthracene, and 5,6-dihydro-5,6-dihydroxydibenzanthracene .
Scientific Research Applications
DIBENZ(a,h)ANTHRACENE-5,6-DIOL, 5,6-DIHYDRO-, (Z)- has several scientific research applications:
Mechanism of Action
The mechanism of action of DIBENZ(a,h)ANTHRACENE-5,6-DIOL, 5,6-DIHYDRO-, (Z)- involves its intercalation into DNA, which leads to mutations and genotoxic effects . The compound is metabolized by biological systems, such as rat-liver homogenates, to form various hydroxylated derivatives . These metabolites can further interact with cellular components, leading to potential carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
DIBENZ(a,j)ANTHRACENE: Another PAH with a similar structure but different positions of the fused benzene rings.
BENZ(a)ANTHRACENE: A related PAH that undergoes similar metabolic processes.
Uniqueness
DIBENZ(a,h)ANTHRACENE-5,6-DIOL, 5,6-DIHYDRO-, (Z)- is unique due to its specific hydroxylation pattern and the positions of its fused benzene rings. This structural uniqueness contributes to its distinct metabolic pathways and genotoxic effects .
Properties
CAS No. |
3719-39-9 |
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Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5R,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22+/m1/s1 |
InChI Key |
RDJMBJBJQWPDEA-YADHBBJMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@@H](C5=CC=CC=C54)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Origin of Product |
United States |
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